Clarithromycin is classified as a macrolide antibiotic, which are characterized by their large lactone ring structure. It is chemically known as 6-O-methyl erythromycin A and has the molecular formula C₃₈H₆₉NO₁₃. This compound is effective against a range of gram-positive and gram-negative bacteria by inhibiting bacterial protein synthesis .
The synthesis of clarithromycin involves several key steps that can vary based on the specific method employed. Common approaches include:
Clarithromycin has a complex molecular structure characterized by its 14-membered lactone ring. The structural formula can be represented as follows:
The structure includes multiple chiral centers, contributing to its biological activity. Its stereochemistry is critical for its interaction with bacterial ribosomes, which influences its efficacy as an antibiotic .
Clarithromycin undergoes various chemical reactions during its synthesis and metabolism:
Clarithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria:
Clarithromycin possesses several notable physical and chemical properties:
Clarithromycin's primary applications lie in its therapeutic use as an antibiotic for treating bacterial infections. Additionally:
Clarithromycin binds specifically to domain V of the 23S rRNA within the bacterial 50S ribosomal subunit. This binding occurs at the nascent polypeptide exit tunnel (NPET), adjacent to the peptidyl transferase center (PTC). Cryo-EM studies of Mycobacterium tuberculosis ribosomes at 3.3 Å resolution reveal that clarithromycin’s C-6 methoxy group enhances interactions with nucleotide A2062 (E. coli numbering), a critical "gate" residue that dynamically switches between syn- and swayed conformations during drug binding [2] [9]. The methyl group stabilizes hydrophobic contacts and facilitates C-H hydrogen bonding with A2062, explaining clarithromycin’s superior affinity over erythromycin (differing only at C-6) [2] [6]. Additional π-stacking interactions between the macrolide’s cladinose sugar and U790 further anchor the molecule within the NPET, physically obstructing the peptide exit path [1] [9].
Nucleotide (E. coli numbering) | Interaction Type | Functional Consequence |
---|---|---|
A2062 | C-H hydrogen bonding, hydrophobic | Gate residue stabilization |
A2058 | Hydrogen bonding | Base-specific recognition |
A2059 | Van der Waals | Tunnel wall anchoring |
U790 | π-π stacking | Enhanced binding affinity |
G2505 | Hydrogen bonding | Conformational stability |
Clarithromycin inhibits protein synthesis by blocking peptide chain elongation through two mechanisms:
Parameter | Clarithromycin | Erythromycin |
---|---|---|
Peptidyl transferase inhibition (%) | >80% | 70–75% |
Dissociation rate (k~off~, min⁻¹) | 0.03 | 0.12 |
Post-antibiotic effect (PAE) in S. aureus (h) | 4–5 | 3 |
50S subunit synthesis recovery time (min) | 90 | 90 |
The major metabolite 14-hydroxy-clarithromycin significantly enhances clarithromycin’s antibacterial activity. Against Haemophilus influenzae, the metabolite alone exhibits a lower MIC~50~ (1 µg/mL) than the parent compound (2–8 µg/mL) [3] [7]. When combined at physiological ratios (e.g., 1:1 clarithromycin:14-hydroxy), the pair demonstrates:
Mechanistically, the metabolite binds the 50S subunit at a site overlapping clarithromycin but with distinct hydrogen-bonding patterns, enabling simultaneous engagement with ribosomal residues A752 and G748. This dual binding amplifies obstruction of the NPET. Serum bactericidal activity correlates with the area under the curve (AUC) of both compounds, with peak synergy occurring 2–4 hours post-dose [3] [7].
Bacterial Strain | Clarithromycin MIC~50~ (µg/mL) | 14-OH-Clarithromycin MIC~50~ (µg/mL) | Combination MIC~90~ (µg/mL) |
---|---|---|---|
Haemophilus influenzae | 2–8 | 1 | 2 |
Enterococcus faecalis ATCC29212 | 0.5–1 | 2 | 0.25 |
Staphylococcus aureus | 0.12 | 0.5 | 0.06 |
Clarithromycin’s binding affinity exceeds that of earlier macrolides due to enhanced ribosomal contacts and slower dissociation kinetics. Key comparisons:
Antibiotic | K~D~ (nM) | A2058 Methylation Resistance Fold-Change | MIC~90~ vs. S. pneumoniae (µg/mL) |
---|---|---|---|
Clarithromycin | 0.8 | 20× | 0.015 |
Erythromycin | 2.5 | 100× | 0.25 |
Azithromycin | 1.2 | 50× | 0.03–0.06 |
Roxithromycin | 5.0 | 80× | 0.06 |
Structurally modified clarithromycin derivatives further optimize binding. Compounds with 4″-O-triazole carbamates exhibit 2-fold lower MICs against Acinetobacter baumannii than azithromycin by forming supplementary π-stacking with A752 and hydrogen bonds with U2609 [1]. Similarly, 11-O-arylalkyl triazole derivatives enhance contacts with U790, overcoming efflux-mediated resistance [1].
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